Lipoamido-PEG3-alcohol
Overview
Description
Lipoamido-PEG3-alcohol is a compound that features a lipoamide moiety and a reactive alcohol group. It is a polyethylene glycol (PEG) linker, which enhances the solubility of the compound in aqueous media. The molecular formula of this compound is C16H31NO5S2, and it has a molecular weight of 381.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipoamido-PEG3-alcohol is synthesized through a series of chemical reactions involving the coupling of a lipoamide moiety with a PEG chain that terminates in an alcohol group. The synthesis typically involves the following steps:
Activation of the Lipoamide Moiety: The lipoamide moiety is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling with PEG Chain: The activated lipoamide is then reacted with a PEG chain that has a terminal hydroxyl group. This reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under an inert atmosphere.
Purification: The resulting product is purified using techniques such as column chromatography to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions: Lipoamido-PEG3-alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The lipoamide moiety can be reduced to form thiols.
Substitution: The alcohol group can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA)
Major Products:
Scientific Research Applications
Lipoamido-PEG3-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the development of drug delivery systems.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in the formulation of pharmaceuticals to improve drug solubility and bioavailability.
Industry: Applied in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of Lipoamido-PEG3-alcohol involves its ability to act as a linker or spacer in various chemical and biological systems. The lipoamide moiety can interact with thiol groups in proteins or other biomolecules, while the PEG chain enhances solubility and stability. The alcohol group can be further derivatized to introduce additional functional groups, allowing for targeted modifications .
Comparison with Similar Compounds
Lipoamido-PEG3-alcohol is unique due to its combination of a lipoamide moiety and a PEG chain with a terminal alcohol group. Similar compounds include:
Lipoamido-PEG1-alcohol: Shorter PEG chain, less solubility.
Lipoamido-PEG2-alcohol: Intermediate PEG chain length.
Lipoamido-PEG4-alcohol: Longer PEG chain, higher solubility .
This compound stands out due to its optimal balance of solubility and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO5S2/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)4-2-1-3-15-5-14-23-24-15/h15,18H,1-14H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNNKKYGPYWQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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